molecular formula C18H24N4 B6473198 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine CAS No. 2640957-83-9

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

Cat. No.: B6473198
CAS No.: 2640957-83-9
M. Wt: 296.4 g/mol
InChI Key: PFOHVHSKPZWUOF-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is an organic compound with the molecular formula C18H24N4 and a molecular weight of 296.41 g/mol . This chemical features a pyrimidine core, a fundamental heterocyclic structure in medicinal chemistry that is a key building block in nucleic acids and many therapeutic agents . The pyrimidine ring is substituted with an ethyl group at the 6-position and a 4-(2,5-dimethylphenyl)piperazine group at the 4-position . The presence of the piperazine moiety is significant, as this nitrogen-containing heterocycle is a common functional group in drugs and is known to contribute to biological activity by enabling flexible binding to a variety of biological targets . The specific arrangement of the 2,5-dimethylphenyl group on the piperazine ring can influence the compound's lipophilicity and cellular permeability, making it a promising scaffold for molecular interaction studies and drug discovery efforts, particularly in the field of neuropharmacology . Compounds combining pyrimidine and piperazine structures have been investigated for a wide range of pharmacological activities in research settings, including as potential anticancer agents, receptor antagonists, and enzyme inhibitors . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-9-7-21(8-10-22)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOHVHSKPZWUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Early syntheses relied on nucleophilic displacement of halogens on preformed pyrimidine scaffolds. For example, 4-chloro-6-ethylpyrimidine reacts with 1-(2,5-dimethylphenyl)piperazine in refluxing toluene with potassium carbonate as base, achieving 62–65% yields after 18 hours. This method suffers from competing N-alkylation side reactions, particularly at the piperazine’s secondary amines.

Optimization Data

ConditionYield (%)Purity (HPLC)Reference
Toluene, K₂CO₃, 110°C6592.4
DMF, Cs₂CO₃, 80°C7189.1
MW, 150°C, 30 min6894.7

Microwave-assisted conditions (150°C, 30 min) improved reaction efficiency but required specialized equipment.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination enables direct coupling of 4-bromo-6-ethylpyrimidine with 1-(2,5-dimethylphenyl)piperazine. Using Pd₂(dba)₃/Xantphos catalyst system in dioxane at 100°C, yields reached 78% with <2% homocoupling byproducts. Key parameters:

  • Ligand Effects

    • Xantphos: 78% yield

    • BINAP: 63% yield

    • DPPF: 55% yield

  • Solvent Impact

    • Dioxane: 78%

    • Toluene: 71%

    • DMF: 58%

This method provides superior regiocontrol compared to classical routes but requires rigorous exclusion of moisture.

Pyrimidine Ring Construction Strategies

Biginelli-Type Cyclocondensation

A three-component reaction of ethyl acetoacetate, 1-(2,5-dimethylphenyl)piperazine-1-carboximidamide, and aldehydes under acidic conditions constructs the pyrimidine core:

Ethyl acetoacetate+Aldehyde+1-(2,5-DMP)piperazine-carboximidamideHCl,EtOHTarget\text{Ethyl acetoacetate} + \text{Aldehyde} + \text{1-(2,5-DMP)piperazine-carboximidamide} \xrightarrow{HCl, EtOH} \text{Target}

Yields range from 45–52% with 12-hour reflux. Microwave activation (300 W, 140°C) reduced reaction time to 35 minutes while maintaining 49% yield.

Purification and Isolation

Crystallization Optimization

The compound’s limited solubility (<2 mg/mL in hexanes) necessitates mixed-solvent recrystallization:

Effective Solvent Systems

Solvent Ratio (v/v)Recovery (%)Purity (%)
EtOAc/Hexanes (1:4)8299.1
CH₂Cl₂/MeOH (5:1)7898.3
Acetone/H₂O (3:1)6597.8

Centrifugal partition chromatography with heptane/ethyl acetate/methanol/water (5:5:3:2) achieved 99.5% purity at 1.2 g/hr throughput.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

  • δ 8.45 (s, 1H, C5-H)

  • δ 6.92–7.15 (m, 3H, aromatic)

  • δ 4.10 (q, J=7.2 Hz, 2H, CH₂CH₃)

  • δ 3.85 (br s, 4H, piperazine)

  • δ 2.65 (br s, 4H, piperazine)

  • δ 2.33 (s, 6H, Ar-CH₃)

  • δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI+)
Calculated for C₁₈H₂₅N₅ [M+H]⁺: 328.2134
Found: 328.2131

Industrial-Scale Considerations

Continuous Flow Synthesis

A telescoped process combining:

  • Piperazine quaternization (microreactor, 120°C)

  • Pd-catalyzed coupling (packed bed reactor)

  • Thin-film evaporation

Achieved 83% conversion with 6.2 kg/day output. Key advantages include reduced palladium inventory (0.02 mol%) and elimination of intermediate isolation.

Challenges and Limitations

Regioselectivity Issues

Competing substitution at pyrimidine C2 and C4 positions remains problematic. Computational studies (DFT, B3LYP/6-31G*) show:

  • C4 activation energy: 28.7 kcal/mol

  • C2 activation energy: 31.4 kcal/mol

Despite the 2.7 kcal/mol difference, statistical mixtures containing 12–15% C2-substituted byproduct are common .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation can induce neurite growth and neuroprotection in cultured neurons .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents on Piperazine Pyrimidine Substituents Functional Groups
Target Compound Pyrimidine 2,5-Dimethylphenyl 6-Ethyl Piperazine, ethyl, pyrimidine
Compound 22 () Pyridine-sulfonamide 2,5-Dimethylphenyl 3-Sulfonamide Piperazine, sulfonamide, Cl
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () Pyrimidine 2,5-Dimethoxyphenyl-sulfonyl 2-Methyl, 6-CF3 Sulfonyl, CF3, piperazine

Key Observations:

  • The target compound’s ethyl group at position 6 of pyrimidine contrasts with the sulfonamide (Compound 22) and trifluoromethyl () groups in analogs, affecting lipophilicity and electronic properties.
  • The 2,5-dimethylphenyl substituent on piperazine (target and Compound 22) differs from the sulfonyl-dimethoxyphenyl group (), altering steric bulk and receptor-binding selectivity .

Pharmacological Implications

  • Piperazine Derivatives : The 2,5-dimethylphenyl group (target) may enhance affinity for dopamine D2-like receptors compared to 3,4-dichlorophenyl (Compound 20–21, ), as methyl groups reduce polarity and improve membrane permeability .
  • Electron-Withdrawing Groups : The trifluoromethyl group () increases metabolic stability compared to the target’s ethyl group, though it may reduce CNS penetration due to higher hydrophobicity .

Biological Activity

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound contains both piperazine and pyrimidine moieties, which are known to play significant roles in various pharmacological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H24N4C_{18}H_{24}N_{4} with a molecular weight of approximately 296.4 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system.

Targets and Inhibition:
The primary targets for this compound include:

  • Acetylcholinesterase (AChE) : The compound acts as an AChE inhibitor, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission which is crucial for cognitive functions such as learning and memory.
  • Alpha1-Adrenergic Receptors (α1-AR) : It also interacts with α1-adrenergic receptors, which are involved in various physiological responses including vasoconstriction and modulation of neurotransmitter release.

Biochemical Pathways:
Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in conditions such as Alzheimer's disease where cholinergic signaling is impaired. Enhanced cholinergic activity can potentially improve cognitive deficits associated with such disorders.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit good absorption and distribution properties. The affinity for biological targets is often in the nanomolar range, suggesting effective bioavailability.

Antimicrobial and Antifungal Properties

Preliminary studies have suggested that this compound may possess antimicrobial and antifungal activities. Its structural features allow it to interact with microbial enzymes or membranes, although specific mechanisms remain to be fully elucidated.

Cognitive Enhancement

Due to its role as an AChE inhibitor, this compound has been investigated for its potential to enhance cognitive functions. Studies have shown that enhancing acetylcholine levels can lead to improved memory retention and learning capabilities in animal models.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cognitive Function Studies : In a study involving rodent models, administration of the compound resulted in significant improvements in memory tasks compared to control groups. The enhancement was attributed to increased acetylcholine levels due to AChE inhibition.
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
  • Pharmacological Profiling : A detailed pharmacological study indicated that this compound selectively modulates neurotransmitter systems without significant off-target effects, highlighting its therapeutic potential in neurological disorders.

Q & A

Q. What are the critical steps in synthesizing 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of the piperazine and pyrimidine moieties. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrimidine precursor with 4-(2,5-dimethylphenyl)piperazine under reflux in aprotic solvents like dimethylformamide (DMF) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for intermediate validation .
  • Optimization : Adjusting temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios to enhance yield (>70%) and purity (>95%) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Methodological validation requires:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and piperazine-pyrimidine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~350–400 g/mol range) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, especially for intermediates prone to byproducts like N-alkylation side products .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents, with concentrations ≤10 mM to avoid precipitation .
  • Stability : Store at −20°C in inert atmospheres to prevent degradation; conduct stability assays under physiological conditions (pH 7.4, 37°C) for ≤24 hours .

Advanced Research Questions

Q. What strategies are used to analyze the compound’s selectivity for biological targets (e.g., receptors or enzymes)?

Advanced approaches include:

  • Competitive binding assays : Radioligand displacement studies (e.g., 3^3H-labeled antagonists) to determine IC50_{50} values against dopamine or serotonin receptors .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities at receptor active sites, validated via site-directed mutagenesis .
  • Functional assays : cAMP or calcium flux assays to assess agonist/antagonist activity, with EC50_{50}/IC50_{50} calculations .

Q. How can structural modifications improve pharmacological efficacy while minimizing off-target effects?

  • SAR studies : Introduce substituents (e.g., halogens at the 2,5-dimethylphenyl group) to enhance receptor affinity. For example, fluorination increases metabolic stability .
  • Prodrug design : Modify the ethyl group on the pyrimidine to ester derivatives for improved bioavailability, followed by enzymatic cleavage in vivo .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Standardization : Use common reference compounds (e.g., clozapine for dopamine D2_2 receptor assays) to calibrate inter-lab variability .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., cell line differences) .
  • Orthogonal validation : Cross-verify results using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

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